molecular formula C10H10O4 B1210322 2,4,6,8-Decatetraenedioic acid CAS No. 6048-86-8

2,4,6,8-Decatetraenedioic acid

Cat. No. B1210322
CAS RN: 6048-86-8
M. Wt: 194.18 g/mol
InChI Key: QHYKVJVPIJCRRT-UHFFFAOYSA-N
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Description

2,4,6,8-Decatetraenedioic acid is a chemical compound . It is also known as 1,3,5,7-Octatetraene-1,8-dicarboxylic acid, Decatetraenedicarboxylic acid, and NSC 37491 .


Molecular Structure Analysis

The molecular formula of 2,4,6,8-Decatetraenedioic acid is C10H10O4 . Its average mass is 194.184 Da and its monoisotopic mass is 194.057907 Da .

Scientific Research Applications

Enzymatic Synthesis and Spectral Characteristics

  • Spectrophotometric Studies in Rat Liver Mitochondria : 2,4,6,8-decatetraenedioic acid is a substrate for acyl-CoA synthetases in rat liver mitochondria. The enzymic synthesis of its CoA ester exhibits unique spectral properties, providing insights into mitochondrial enzyme activities (Garland, Yates, & Haddock, 1970).

Chiral Liquid Crystals

  • Development of Chiral Liquid Crystals : The derivative acids and alcohols of 2,4,6,8-decatetraenedioic acid have been synthesized from preen-gland wax of domestic goose, leading to novel ferro- and antiferro-electric liquid crystals with unique mesomorphic and electro-optical properties (Heppke, Loetzsch, Morr, & Ernst, 1997).

Environmental Impact Analysis

  • Herbicide Toxicity and Environmental Impact : 2,4-dichlorophenoxyacetic acid, a related compound, has been studied for its toxicology and mutagenicity, particularly in agricultural and urban environments, providing crucial information on the environmental impact of such compounds (Zuanazzi, Ghisi, & Oliveira, 2020).

Sediment Biodegradation Studies

  • Biodegradation in Sediment Systems : A study on 6:2 fluorotelomer alcohol, a structurally related compound, in river sediment systems reveals insights into the biotransformation and degradation pathways in environmental contexts (Zhao et al., 2013).

Contamination Source Analysis

  • Identifying Contamination Sources : Research on polychlorinated dibenzothiophenes, structurally similar to 2,4,6,8-decatetraenedioic acid, in the Passaic River, New Jersey, helps in identifying sources of environmental contamination and their potential link to the manufacturing processes of related compounds (Huntley et al., 1994).

Chemotherapy Studies

  • Boronic Acid-based Fluorescent Chemosensors : The progress in boronic acid sensors, which could interact with 2,4,6,8-decatetraenedioic acid derivatives, plays a significant role in detecting carbohydrates and bioactive substances, crucial for disease diagnosis and treatment (Huang et al., 2012).

Organic Synthesis and Cyclization

  • Iron-mediated Cyclization of Esters and Amides : The application of iron reagents on acid derivatives of 2,4,6,8-decatetraenedioic acid demonstrates the potential in organic synthesis, specifically in the formation of bicyclic ketoesters, highlighting versatile one-pot preparation methods (Hata et al., 2008).

Water Decontamination Strategies

  • Herbicide Removal from Water Sources : Studies on 2,4-dichlorophenoxyacetic acid, a structurally related compound, illustrate various methods for its removal from water bodies, emphasizing the need for efficient decontamination strategies (EvyAliceAbigail et al., 2017).

Dental Applications

  • Effects on Root Canal Dentin : The investigation of ethylenediaminetetraacetic acid (EDTA) solutions, which may interact with 2,4,6,8-decatetraenedioic acid, on root canal dentin provides insights into dental treatments and the efficacy of various irrigating solutions (Poggio et al., 2012).

Educational Material Development

  • Chemistry Instructional Media : The development of instructional media for chemistry education, such as acid-base titration, can be influenced by the understanding of chemical properties and reactions involving compounds like 2,4,6,8-decatetraenedioic acid (Oktiarmi, Rusdi, & Asrial, 2014).

Sensor Development

  • Triiodide Ion-Selective Electrodes : The creation of ion-selective electrodes utilizing charge-transfer complexes of iodine, which may involve derivatives of 2,4,6,8-decatetraenedioic acid, showcases advancements in sensor technology (Rouhollahi & Shamsipur, 1999).

Supramolecular Chemistry

  • Anion-π Interactions in Supramolecular Architectures : The study of noncovalent forces, including anion-π interactions with π-acidic aromatic systems that may involve 2,4,6,8-decatetraenedioic acid derivatives, opens new avenues in supramolecular chemistry for designing selective anion receptors and catalysts (Chifotides & Dunbar, 2013).

Environmental Remediation

  • Herbicide Biodegradation and Remediation : Research on the biodegradation of 2,4-dichlorophenoxyacetic acid in an electrochemical cell provides valuable insights into the biological reduction of chlorinated compounds, crucial for environmental remediation efforts (Li, Zhou, & Pan, 2018).

Phototoxicity Research

  • Photoinduced C-F Bond Cleavage : The study of fluorinated quinolone carboxylic acids, related to 2,4,6,8-decatetraenedioic acid, underlines the mechanisms of phototoxicity, important in understanding the effects of light exposure on certain drugs (Fasani et al., 1999).

Wastewater Treatment

  • Treatment of Contaminated Wastewater : Research on the treatment of 2,4-dichlorophenoxyacetic acid-contaminated wastewater in membrane bioreactors highlights methods for removing herbicides from industrial effluents, contributing to wastewater management (Buenrostro-Zagal et al., 2000).

properties

IUPAC Name

deca-2,4,6,8-tetraenedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYKVJVPIJCRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC=CC(=O)O)C=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901305282
Record name 2,4,6,8-Decatetraenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6,8-Decatetraenedioic acid

CAS RN

6048-86-8
Record name 2,4,6,8-Decatetraenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6048-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6,8-Decatetraenedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6,8-Decatetraenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
JR Schenck, MP Hargie, DS Tarbell… - Journal of the American …, 1953 - ACS Publications
H34-36O7. We have found that fumagillin can be hydrolyzed under mild alkaline conditions liberat-ing a highly unsaturatedacid CioHio04 with the properties of 2, 4, 6, 8-…
Number of citations: 13 pubs.acs.org
CF Huebner, JL Marsh, RH Mizzoni… - Journal of the …, 1953 - ACS Publications
H34-36O7. We have found that fumagillin can be hydrolyzed under mild alkaline conditions liberat-ing a highly unsaturatedacid CioHio04 with the properties of 2, 4, 6, 8-…
Number of citations: 74 pubs.acs.org
TS Cantrell - Journal of the American Chemical Society, 1970 - ACS Publications
The carboxylation of cyclooctatetraene dianion gives chiefly 2, 4, 6, 8-decatetraene-l, 10-dioic acid, accompanied by minor amounts of 2, 5, 7-cyclooctatriene-l, 4-dicarboxylic acid. The …
Number of citations: 18 pubs.acs.org
J Fried, EF Sabo - Journal of the American Chemical Society, 1953 - ACS Publications
May 5, 1953 Communications to the Editor 2273 rhombohedral with d= 8Á. and a~ 23.5 Á. The metal is very soft, has the luster of silver and does not tarnish in air after a month of …
Number of citations: 280 pubs.acs.org
HI Assil, P Sporns - Journal of agricultural and food chemistry, 1991 - ACS Publications
Two sensitive methods for detection of the antibiotic fumagillin (winter honey bee medication used to control Nosema apis) in honey were developed. A reversed-phase high-…
Number of citations: 58 pubs.acs.org
DJ Laurén, A Wishkovsky, JM Groff, RP Hedrick… - Toxicology and applied …, 1989 - Elsevier
Yearling trout were administered fumagillin dicyclohexylamine (FDCH), an antibiotic that has shown promise for controlling myxozoan parasites in fish. FDCH was fed at 0.25 or 1 g/kg …
Number of citations: 41 www.sciencedirect.com
J Halász, B Podányi, L Vasvári-Debreczy, A Szabó… - Tetrahedron, 2000 - Elsevier
Fumagillin is currently the only means of treatment of microsporidiosis, which is frequent and fatal in AIDS patients. Results relating to NMR and X-ray crystallographic studies of …
Number of citations: 19 www.sciencedirect.com
B Lefkove, B Govindarajan… - Expert review of anti …, 2007 - Taylor & Francis
Fumagillin is an active amebicide and anti-infective isolated from the fungus Aspergillus fumigatus. Since its characterization in 1951, fumagillin has been studied extensively for its anti-…
Number of citations: 40 www.tandfonline.com
J Guyonnet, M Richard, P Hellings - Journal of Chromatography B …, 1995 - Elsevier
A high-performance liquid chromatographic assay is described as a routine analytical method for the determination of fumagillin in rainbow trout muscle tissue. Muscle tissue samples (1 …
Number of citations: 14 www.sciencedirect.com
J Shi, M Jiang, H Wang, Z Luo, Y Guo, Y Chen, X Zhao… - Plants, 2023 - mdpi.com
Mycotoxins are one of the most important sources for the discovery of new pesticides and drugs because of their chemical structural diversity and fascinating bioactivity as well as …
Number of citations: 1 www.mdpi.com

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